[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone
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Overview
Description
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone is a chemical compound with the molecular formula C11H10FNO2. This compound features a unique structure that includes an azetidine ring, a fluorophenyl group, and an oxirane (epoxide) moiety. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Formation of the Oxirane Moiety: The oxirane ring is formed through an epoxidation reaction, typically using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols and Amines: Formed from the reduction of the compound.
Substituted Phenyl Derivatives: Formed from substitution reactions on the fluorophenyl group.
Scientific Research Applications
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The oxirane ring, in particular, is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Chlorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
[2-(3-Bromophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
[2-(3-Methylphenyl)azetidin-1-yl]-(oxiran-2-yl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s biological activity and make it a valuable candidate for further research and development.
Properties
IUPAC Name |
[2-(3-fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)10-4-5-14(10)12(15)11-7-16-11/h1-3,6,10-11H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCKVEIHGRZDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC(=CC=C2)F)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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